Methyl 4-(6-nonyloxan-2-YL)butanoate
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Overview
Description
Methyl 4-(6-nonyloxan-2-yl)butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with a nonyloxan ring and a butanoate ester group, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(6-nonyloxan-2-yl)butanoate typically involves esterification reactions. One common method is the reaction of 4-(6-nonyloxan-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 4-(6-nonyloxan-2-yl)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and methanol.
Scientific Research Applications
Chemistry: : Methyl 4-(6-nonyloxan-2-yl)butanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: : In biological research, this compound can be used to study ester hydrolysis and enzyme activity related to esterases .
Industry: : Industrially, this compound may be used in the formulation of fragrances and flavorings due to its ester structure, which is known for pleasant scents .
Mechanism of Action
The mechanism of action for methyl 4-(6-nonyloxan-2-yl)butanoate primarily involves its hydrolysis to yield the corresponding acid and alcohol. This reaction can be catalyzed by esterases in biological systems. The molecular targets include the ester bond, which is cleaved during the hydrolysis process .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a similar functional group but lacking the nonyloxan ring.
Ethyl butanoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl 4-oxobutanoate: Similar in structure but with a ketone group instead of the nonyloxan ring.
Properties
CAS No. |
62136-71-4 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 4-(6-nonyloxan-2-yl)butanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-12-17-13-10-14-18(22-17)15-11-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
RSWANAJUTSFYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC(O1)CCCC(=O)OC |
Origin of Product |
United States |
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